molecular formula C21H30N2O5S B11351120 Ethyl 1-{[1-(benzylsulfonyl)piperidin-4-yl]carbonyl}piperidine-4-carboxylate

Ethyl 1-{[1-(benzylsulfonyl)piperidin-4-yl]carbonyl}piperidine-4-carboxylate

Cat. No.: B11351120
M. Wt: 422.5 g/mol
InChI Key: INXLBURTMZFYKT-UHFFFAOYSA-N
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Description

Ethyl 1-{[1-(benzylsulfonyl)piperidin-4-yl]carbonyl}piperidine-4-carboxylate is a complex organic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities. This compound is characterized by the presence of two piperidine rings, a benzylsulfonyl group, and an ethyl ester group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-{[1-(benzylsulfonyl)piperidin-4-yl]carbonyl}piperidine-4-carboxylate typically involves multiple steps:

    Formation of the Piperidine Ring: The initial step involves the formation of the piperidine ring through cyclization reactions. Common reagents include piperidine and ethyl chloroformate.

    Introduction of the Benzylsulfonyl Group: The benzylsulfonyl group is introduced via sulfonylation reactions using benzylsulfonyl chloride and a base such as triethylamine.

    Coupling Reactions: The final step involves coupling the piperidine rings with the benzylsulfonyl group and the ethyl ester group under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-{[1-(benzylsulfonyl)piperidin-4-yl]carbonyl}piperidine-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the benzylsulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of secondary amines.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Ethyl 1-{[1-(benzylsulfonyl)piperidin-4-yl]carbonyl}piperidine-4-carboxylate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of Ethyl 1-{[1-(benzylsulfonyl)piperidin-4-yl]carbonyl}piperidine-4-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-piperidinecarboxylate
  • Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride
  • 1-(1-(tert-Butoxycarbonyl)piperidin-4-yl)piperidine-4-carboxylic acid ethyl ester

Uniqueness

Ethyl 1-{[1-(benzylsulfonyl)piperidin-4-yl]carbonyl}piperidine-4-carboxylate is unique due to the presence of both the benzylsulfonyl group and the dual piperidine rings. This structural complexity allows for diverse chemical reactivity and potential biological activities, distinguishing it from other piperidine derivatives.

Properties

Molecular Formula

C21H30N2O5S

Molecular Weight

422.5 g/mol

IUPAC Name

ethyl 1-(1-benzylsulfonylpiperidine-4-carbonyl)piperidine-4-carboxylate

InChI

InChI=1S/C21H30N2O5S/c1-2-28-21(25)19-8-12-22(13-9-19)20(24)18-10-14-23(15-11-18)29(26,27)16-17-6-4-3-5-7-17/h3-7,18-19H,2,8-16H2,1H3

InChI Key

INXLBURTMZFYKT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCN(CC1)C(=O)C2CCN(CC2)S(=O)(=O)CC3=CC=CC=C3

Origin of Product

United States

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